molecular formula C9H8FN3O5 B2905583 N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide CAS No. 2551115-97-8

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Cat. No.: B2905583
CAS No.: 2551115-97-8
M. Wt: 257.177
InChI Key: RKMWQACUTGYBMY-UHFFFAOYSA-N
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Description

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is a dinitrophenyl-based chemical compound offered for research and development purposes. The 2,4-dinitrophenyl group is a known motif in organic chemistry, with derivatives appearing in various synthetic pathways and biological studies . Compounds with fluoro and nitro substituents are often explored in medicinal chemistry for their potential electronic and steric properties, which can be valuable for probing biological systems or as intermediates in the synthesis of more complex molecules . This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data and handle this material with appropriate precautions.

Properties

IUPAC Name

N-(6-fluoro-4-methyl-2,3-dinitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O5/c1-4-3-6(10)7(11-5(2)14)9(13(17)18)8(4)12(15)16/h3H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMWQACUTGYBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide typically involves the nitration of 6-fluoro-4-methylacetanilide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Substituent Analysis

The compound’s nitro and fluoro substituents distinguish it from other acetamides. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight Key Features Biological Activity (if reported) Reference
N-(4-Nitrophenyl)acetamide () -NO₂ at position 4 466.53 g/mol Nitro group enhances electron-withdrawing effects; used in polymer synthesis Not explicitly reported
N-(3-Chloro-4-hydroxyphenyl)acetamide () -Cl at position 3, -OH at position 4 N/A Chloro and hydroxyl groups influence solubility and reactivity Antitumor, antioxidant activities
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide () -Cl at position 3, -OH at position 4 N/A Hydrophobic interactions enhance 17β-HSD2 inhibition Enzyme inhibition (17β-HSD2)
N-(3,4-Dichlorophenyl)acetamide () -Cl at positions 3 and 4 357.22 g/mol Dichloro substitution affects crystal packing and hydrogen bonding Structural studies
N-(3,4,5-Trifluorophenyl)acetamide () -F at positions 3, 4, 5 407.3 g/mol Fluorine atoms increase lipophilicity and metabolic stability Not explicitly reported

Key Observations :

  • Steric Effects : The methyl group at position 4 may hinder rotational freedom or intermolecular interactions compared to smaller substituents (e.g., -F, -Cl) .
Physicochemical Properties
  • Solubility : Nitro groups typically decrease aqueous solubility due to increased hydrophobicity, whereas fluorine can modulate solubility via polar interactions. The methyl group may further reduce solubility compared to unsubstituted analogs .
  • Stability : Nitro groups are prone to reduction under biological conditions, which could limit the compound’s metabolic stability compared to halogenated analogs like N-(3,4,5-Trifluorophenyl)acetamide .

Q & A

Q. What are the standard synthetic routes for N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring:

Nitration and Fluorination: Introduce nitro groups at positions 2 and 3, followed by fluorination at position 2. Reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, KF/18-crown-6 for fluorination) must be optimized to avoid over-nitration or side reactions .

Acetylation: React the intermediate with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Parameters:

  • Temperature control during nitration to prevent decomposition.
  • Stoichiometric ratios of fluorinating agents to minimize by-products.
  • Purity of starting materials (e.g., 4-methyl-2-nitroaniline derivatives) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and methyl/acetamide groups (δ 2.1–2.5 ppm).
    • ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and nitro group positions.
    • 2D NMR (HSQC, HMBC): Resolve overlapping signals and validate connectivity .
  • Infrared (IR) Spectroscopy: Detect characteristic peaks for nitro groups (~1520 cm⁻¹, asymmetric stretch) and amide C=O (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragment patterns.
  • HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. computational predictions) when analyzing this compound derivatives?

Methodological Answer:

  • Cross-Validation:
    • Perform 2D NMR experiments (e.g., NOESY, COSY) to confirm proton-proton proximities and rule out tautomeric interferences .
    • Compare experimental data with DFT calculations (e.g., Gaussian 09) for optimized geometries and chemical shift predictions .
  • Alternative Techniques:
    • X-ray Crystallography: Resolve ambiguities by determining the crystal structure (if crystallizable) .
    • Isotopic Labeling: Use ¹⁵N or ¹⁹F labels to trace specific functional groups in complex spectra .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

  • In Silico Screening:
    • Molecular Docking (AutoDock Vina): Predict binding affinities to target enzymes (e.g., kinases, cytochrome P450) .
    • MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100-ns trajectories .
  • In Vitro Assays:
    • Enzyme Kinetics: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
    • Competitive Binding: Use isothermal titration calorimetry (ITC) to quantify binding constants .
  • Mutagenesis Studies: Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the bioactivity profile of this compound derivatives?

Methodological Answer:

  • Scaffold Modification:
    • Electron-Withdrawing Groups: Replace fluorine with Cl or CF₃ to enhance electrophilicity and binding .
    • Ring Substitutions: Introduce methoxy or amino groups at position 4 to modulate solubility and target affinity .
  • Bioisosteric Replacement:
    • Swap the acetamide group with sulfonamide or urea to alter hydrogen-bonding patterns .
  • In Vivo Validation:
    • Prioritize derivatives with <10 µM IC₅₀ for pharmacokinetic studies (e.g., murine models) to assess bioavailability and toxicity .

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